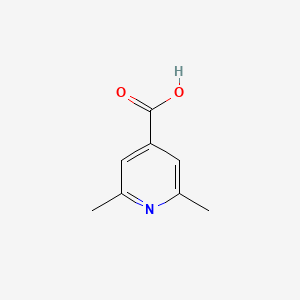

2,6-Dimethylisonicotinic acid

Description

Significance of Pyridine (B92270) Carboxylic Acid Scaffolds in Contemporary Chemical Science

Pyridine, a nitrogen-containing heterocycle, and its derivatives are fundamental building blocks in modern chemical science, particularly in the realm of medicinal chemistry. rsc.org The pyridine scaffold is the second most utilized nitrogen heterocycle in pharmaceuticals approved by the FDA. nih.gov Its prevalence is due to the ability to accommodate diverse substitution patterns on the ring, which allows for the creation of a vast number of molecules with a wide array of biological activities. nih.govdovepress.com

Pyridine carboxylic acids, which include isomers like picolinic acid, nicotinic acid, and isonicotinic acid, are of particular importance. nih.govnih.gov These structures have historically been the foundation for a multitude of drugs targeting a wide range of conditions such as tuberculosis, cancer, diabetes, and hypertension. nih.govdovepress.comnih.gov The continued research into these scaffolds remains highly active, with a significant focus on developing new enzyme inhibitors. nih.govnih.gov The versatility of the pyridine ring, combined with the reactive carboxylic acid group, makes these compounds crucial intermediates in the synthesis of complex, pharmacologically active molecules and functional materials. musechem.comresearchgate.net Their ability to form hydrogen bonds and coordinate with metal ions also makes them valuable as ligands in coordination chemistry.

Overview of 2,6-Dimethylisonicotinic Acid within the Context of Pyridine Chemistry

This compound, also known as 2,6-lutidine-4-carboxylic acid, is a derivative of isonicotinic acid, which is a pyridine carboxylic acid where the carboxyl group is at the 4-position of the pyridine ring. musechem.comontosight.ai This compound is characterized by the presence of two methyl groups at the 2 and 6 positions of the pyridine ring. ontosight.ai This specific substitution pattern influences its physical, chemical, and biological properties.

As a member of the pyridine carboxylic acid family, this compound serves as a versatile intermediate in several areas of chemistry. musechem.com It is a building block in the synthesis of more complex molecules. For instance, it is a precursor in the synthesis of other chemical entities where the methyl groups or the carboxylic acid group are modified. ontosight.ai One of the common synthetic routes to produce this compound involves the hydrolysis of 2,6-dimethyl-4-cyanopyridine. chemicalbook.com The compound's structure allows it to be used in the development of new pharmaceuticals and in coordination chemistry. musechem.comgoogle.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 54221-93-1 |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Topological Polar Surface Area (TPSA) | 50.03 Ų |

| Number of Heavy Atoms | 11 |

| Number of Rotatable Bonds | 1 |

| Number of H-bond Acceptors | 3 |

| Number of H-bond Donors | 1 |

| Molar Refractivity | 41.13 |

This table is generated based on data from available chemical databases. ambeed.com

Research Trajectory and Unexplored Scientific Avenues for this compound

The research involving this compound has primarily focused on its utility as a synthetic intermediate. It has been employed in the creation of a variety of more complex molecules. For example, it has been used as a starting material in the synthesis of morpholine (B109124) derivatives investigated for their affinity to trace amine-associated receptors (TAARs), which are of interest for treating certain central nervous system diseases. google.comgoogleapis.com Additionally, its derivatives, such as isonicotinoyl azide, 2,6-dimethyl-, are synthesized from it and have potential applications in medicinal chemistry, including the use in click chemistry for the efficient synthesis of complex molecules. ontosight.ai

Despite its use as a building block, the full potential of this compound and its derivatives remains an active area of investigation. Unexplored avenues include the systematic exploration of its coordination chemistry with a wider range of metal ions to create novel catalysts or materials with unique electronic or magnetic properties. The development of new catalytic applications for its derivatives is another promising direction. For instance, palladium-catalyzed reactions involving related pyridine structures suggest that derivatives of this compound could be developed for novel cross-coupling reactions. researchgate.net Furthermore, while it has been used in the synthesis of biologically active compounds, a deeper investigation into its own intrinsic biological activities could reveal new therapeutic potentials. The strategic modification of its structure could also lead to the development of new enzyme inhibitors, a field where pyridine carboxylic acids have already shown significant promise. nih.govnih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dimethylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-7(8(10)11)4-6(2)9-5/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJLLMLYUFAZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403995 | |

| Record name | 2,6-Dimethylisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54221-93-1 | |

| Record name | 2,6-Dimethylisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethylisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2,6 Dimethylisonicotinic Acid

Direct Synthetic Routes to 2,6-Dimethylisonicotinic Acid

Direct routes aim to introduce the required methyl and carboxyl groups onto a pre-existing pyridine (B92270) or isonicotinic acid framework in a minimal number of steps. These approaches often rely on the inherent reactivity of the pyridine ring or the strategic use of directing groups to achieve the desired regiochemistry.

Functionalization Approaches from Precursor Pyridine Derivatives

These methods begin with a pyridine ring that already contains some of the desired functionality, such as the carboxylic acid group, and then introduce the remaining substituents.

The direct regioselective methylation of the C-2 and C-6 positions of an isonicotinic acid derivative presents a significant synthetic challenge. The electron-withdrawing nature of the carboxyl group at the 4-position deactivates the ring towards standard electrophilic aromatic substitution. A plausible, though not widely documented for this specific substrate, strategy involves the use of Directed ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.orgbaranlab.orgchem-station.com

In this hypothetical approach, the carboxylic acid of isonicotinic acid would first be converted into a suitable Directed Metalation Group (DMG), such as a tertiary amide (e.g., N,N-diethylamide). This DMG would chelate to a strong organolithium base (e.g., n-butyllithium or sec-butyllithium), directing the deprotonation specifically to the adjacent ortho-positions (C-2 and C-6). wikipedia.orgbaranlab.orguwindsor.ca The resulting di-lithiated intermediate could then be quenched with an electrophilic methylating agent, such as methyl iodide, to install the two methyl groups. A final hydrolysis step would convert the amide back to the desired carboxylic acid.

Table 1: Hypothetical Directed ortho-Metalation (DoM) Route

| Step | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | SOCl₂, HNEt₂ | N,N-diethylisonicotinamide | Formation of Directed Metalation Group (DMG) |

| 2 | 2.2 eq. s-BuLi, TMEDA, THF, -78 °C | 2,6-dilithio-N,N-diethylisonicotinamide | Regioselective deprotonation of C-2 and C-6 |

| 3 | 2.2 eq. CH₃I | N,N-diethyl-2,6-dimethylisonicotinamide | Introduction of methyl groups |

| 4 | aq. HCl, heat | This compound | Hydrolysis of amide to carboxylic acid |

Nucleophilic aromatic substitution (SNAr) provides a more practical and documented direct route. This pathway involves the displacement of leaving groups, typically halogens, at the 2- and 6-positions of an isonicotinic acid derivative by a methyl nucleophile. The carboxylate group at the 4-position acts as a strong electron-withdrawing group, which activates the ortho positions (C-2 and C-6) towards nucleophilic attack, thereby facilitating the substitution.

A successful implementation of this strategy is the palladium-catalyzed methylation of methyl 2,6-dichloropyridine-4-carboxylate. chemicalbook.com In this reaction, the two chlorine atoms are displaced by methyl groups from an organometallic reagent. While this method directly yields the methyl ester, it is a key step in a highly efficient pathway to the target acid.

Oxidative Approaches from Substituted Pyridines (e.g., Using Formic Acid and Hydrogen Peroxide)

The direct oxidation of the unsubstituted C-4 position of 2,6-lutidine (2,6-dimethylpyridine) to a carboxylic acid is not a feasible synthetic route. Standard oxidation procedures targeting the pyridine ring typically require much harsher conditions and lack selectivity, while milder oxidation tends to affect the existing methyl groups, leading to pyridine-2,6-dicarboxylic acid. google.com

However, an indirect oxidative approach can be envisioned using modern C-H functionalization techniques. Recent studies have shown that the C-4 position of 2,6-disubstituted pyridines can be selectively deprotonated using strong bases like n-butylsodium, overcoming the tendency of organolithium reagents to add to the C-2 position. nih.govnih.gov This allows for the introduction of a functional group handle at the C-4 position.

A potential two-step sequence would be:

C-4 Functionalization : Selective deprotonation of 2,6-lutidine at the 4-position with n-butylsodium, followed by quenching with an electrophile that can be later oxidized to a carboxylic acid (e.g., trapping with CO₂ to directly form the carboxylate, or introducing a benzyl group via benzyl bromide).

Oxidation : If a group like a benzyl group is introduced, it can be subsequently oxidized to the carboxylic acid using standard oxidizing agents (e.g., KMnO₄ or CrO₃).

This represents a modern, albeit indirect, oxidative strategy for the synthesis of this compound from 2,6-lutidine.

Multi-Step Synthetic Pathways for this compound

Transformation from 2,6-Dimethylpyridine-4-carboxylic Acid Methyl Ester

This is one of the most effective and well-documented routes to this compound. It is a two-step process beginning with a dihalogenated pyridine precursor.

Step 1: Synthesis of Methyl 2,6-Dimethylisonicotinate

The synthesis starts from methyl 2,6-dichloropyridine-4-carboxylate. This precursor is subjected to a palladium-catalyzed cross-coupling reaction with a methylating agent. A highly efficient method utilizes dimethylzinc in the presence of a palladium catalyst such as PdCl₂(dppf)₂. chemicalbook.com The reaction proceeds smoothly to replace both chlorine atoms with methyl groups, affording methyl 2,6-dimethylisonicotinate in excellent yield.

Table 2: Synthesis of Methyl 2,6-Dimethylisonicotinate via Palladium-Catalyzed Methylation chemicalbook.com

| Starting Material | Reagents and Catalyst | Solvent | Conditions | Product | Yield |

| Methyl 2,6-dichloropyridine-4-carboxylate | Dimethylzinc (2N solution in toluene), PdCl₂(dppf)₂ | Dioxane | 80 °C, 4 hours | Methyl 2,6-dimethylisonicotinate | 96% |

Step 2: Hydrolysis of Methyl 2,6-Dimethylisonicotinate

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is typically achieved through saponification, which involves treating the ester with a strong aqueous base, such as sodium hydroxide or potassium hydroxide. thieme-connect.de The reaction mixture is usually heated to ensure complete conversion. The process initially yields the sodium or potassium salt of the carboxylic acid. Subsequent acidification of the reaction mixture with a mineral acid, like hydrochloric acid, protonates the carboxylate salt, causing the final product, this compound, to precipitate, allowing for its isolation by filtration. google.com

Carboxylic Acid Functionalization from 2,6-Dimethyl-4-cyanopyridine

The transformation of a cyano group into a carboxylic acid is a fundamental functionalization in organic synthesis. In the context of producing this compound, the hydrolysis of 2,6-dimethyl-4-cyanopyridine is a key step. This process can be achieved under various conditions, including acidic or basic environments, and can proceed through an amide intermediate.

The hydrolysis of cyanopyridines, such as 2-, 3-, and 4-cyanopyridine, can yield the corresponding amides and carboxylic acids. google.com For instance, the hydrolysis of 4-cyanopyridine can produce isonicotinic acid, a precursor to pharmaceutical compounds. google.com The reaction conditions, such as temperature and the use of catalysts, play a crucial role in determining the product distribution between the amide and the carboxylic acid. google.comresearchgate.net Studies have shown that the hydrolysis of cyanopyridines in high-temperature water follows first-order kinetics. researchgate.net

2,6-Dimethyl-4-cyanopyridine itself is a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Its reactivity allows for various chemical transformations, making it a valuable building block in organic synthesis. chemimpex.com

Deracemization Strategies in Chiral Nicotinic Acid Analogues

While this compound itself is not chiral, the principles of deracemization are highly relevant to the synthesis of its chiral analogues, which are common in drug development. Deracemization is the process of converting a racemic mixture of a chiral compound into a single, pure enantiomer. This is crucial as different enantiomers of a drug can have vastly different pharmacological effects.

One common strategy for deracemization is crystallization-induced diastereomer transformation. ardena.com This involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization. ardena.com For this to be effective, the drug substance typically needs an acidic or basic functional group to facilitate salt formation. ardena.com

Another approach is dynamic kinetic resolution, which combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer. For compounds that can racemize in solution, this can lead to a theoretical yield of 100% of the desired enantiomer. ardena.com Techniques like Viedma ripening, which involves grinding a suspension, can be employed to achieve complete deracemization. ardena.com

The "memory of chirality" is a concept where the chiral information of a starting material is retained in an intermediate that is not stereochemically rigid. This has been applied in asymmetric synthesis, allowing for the creation of enantiomerically enriched products.

Enzymatic deracemization is another powerful tool. mdpi.com Enzymes, such as hydrolases, can exhibit high stereoselectivity, catalyzing the reaction of one enantiomer while leaving the other untouched. mdpi.com This method offers a green and efficient route to enantiomerically pure compounds. mdpi.com

Principles of Yield Optimization and Scalability in this compound Synthesis

Optimizing the yield and ensuring the scalability of a synthetic process are critical for industrial applications. For the synthesis of nicotinic acid and its derivatives, several factors are considered.

Continuous flow processes are often favored for scalability as they offer better control over reaction parameters and can lead to higher throughput. google.com The hydrolysis of cyanopyridines, for example, can be performed in a continuous flow reactor. google.com

Catalyst selection is also crucial for yield optimization. In the oxidation of picolines to nicotinic acid, various catalysts have been explored to improve efficiency and selectivity. The reaction mechanism often involves the formation of surface carboxylate complexes that are precursors to the final product.

Process parameters such as temperature, pressure, and reaction time must be carefully controlled to maximize the yield and minimize the formation of byproducts. For instance, in the hydrolysis of cyanopyridines, avoiding excessively high temperatures can prevent the decarboxylation of the resulting carboxylic acid. google.com

Environmental and Economic Considerations in Synthetic Design

Modern synthetic chemistry places a strong emphasis on "green chemistry" principles, aiming to design processes that are both environmentally friendly and economically viable.

A major environmental concern in traditional nicotinic acid synthesis is the use of strong oxidizing agents like nitric acid, which can produce nitrous oxide (N2O), a potent greenhouse gas. nih.govresearchgate.netnih.gov Therefore, developing alternative, more sustainable methods is a key research area. This includes the use of biocatalysts and more environmentally benign oxidizing agents. frontiersin.orgresearchgate.net

The atom economy of a reaction is another important consideration. It measures the efficiency of a chemical reaction in converting reactants into the desired product. Processes with low atom economy generate more waste. frontiersin.org

From an economic standpoint, the cost of raw materials, energy consumption, and waste disposal are major factors. The global market for malonic acid, a related dicarboxylic acid, highlights the economic importance of efficient and sustainable production methods. mdpi.com The price of such chemicals can vary significantly based on purity and the production process used. mdpi.com

The development of biocatalytic processes for the synthesis of nicotinic acid and its derivatives is a promising approach to address both environmental and economic concerns. frontiersin.orgresearchgate.net These methods often operate under milder conditions and can offer high selectivity, reducing waste and energy consumption. frontiersin.org

Chemical Reactivity and Derivatization of 2,6 Dimethylisonicotinic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for the chemical modification of 2,6-dimethylisonicotinic acid, enabling the synthesis of various derivatives such as esters and amides, or its removal through decarboxylation.

Esterification of this compound is a fundamental reaction that converts the carboxylic acid into an ester. This is commonly achieved through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For instance, heating this compound with an alcohol like methanol (B129727) and a catalytic amount of concentrated sulfuric acid yields the corresponding methyl ester, methyl 2,6-dimethylisonicotinate. chemicalbook.comnih.gov The reaction is reversible and typically requires conditions that favor ester formation, such as removing the water produced during the reaction. Cation-exchange resins like Dowex H+ can also serve as reusable, environmentally friendly catalysts for such transformations. nih.gov

Transesterification is another important process, used to convert one type of ester into another. researchgate.net For example, an existing ester of this compound can be reacted with a different alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. csic.es This method is particularly useful when the desired alcohol is sensitive to the conditions of direct esterification. The reaction's efficiency can be influenced by factors such as temperature, the molar ratio of reactants, and the choice of catalyst. csic.esresearchgate.netmdpi.com

| Reaction Type | Reagents | Catalyst | Typical Conditions | Product |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol) | Strong Acid (e.g., H₂SO₄) | Heating | Alkyl 2,6-dimethylisonicotinate |

| Transesterification | Existing Ester, New Alcohol | Acid or Base (e.g., NaOMe) | Heating, Vacuum | New Alkyl 2,6-dimethylisonicotinate |

The carboxylic acid group of this compound can be readily converted into an amide bond, a crucial linkage in many biologically active molecules and pharmaceutical compounds. researchgate.net Direct amidation involves reacting the carboxylic acid with an amine. This condensation reaction often requires high temperatures and can be facilitated by various catalysts, such as boric acid derivatives, which are considered environmentally benign. orgsyn.orgucl.ac.uk More commonly, the carboxylic acid is first "activated" to increase its reactivity. This is achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). acs.org Silicon-based reagents such as methyltrimethoxysilane (B3422404) have also emerged as effective promoters for direct amidation. nih.gov

A particularly useful class of amides are the N-methoxy-N-methylamides, known as Weinreb amides. mychemblog.com These amides are valuable synthetic intermediates because they react with organometallic reagents (like Grignard or organolithium reagents) to produce ketones without the common side reaction of over-addition to form tertiary alcohols. acs.orgorientjchem.org The stability of the tetrahedral intermediate formed during the reaction prevents further addition. mychemblog.com The synthesis of a Weinreb amide from this compound can be accomplished by first converting the acid to a more reactive species, such as an acid chloride, and then reacting it with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. mychemblog.com Alternatively, one-pot methods using coupling agents like 2-chloro-4,6-dimethoxy chemicalbook.commychemblog.comorganic-chemistry.orgtriazine (CDMT) or 1,1'-carbonyldiimidazole (B1668759) (CDI) provide a convenient route directly from the carboxylic acid. organic-chemistry.orgchemspider.com

| Amidation Method | Key Reagents | Product Type | Key Feature |

| Direct Catalytic Amidation | Amine, Boric Acid Catalyst | Simple Amide | Environmentally friendly, avoids stoichiometric activators. |

| Activated Amidation | Amine, Coupling Agent (e.g., DCC, BOP) | Simple Amide | High yields under mild conditions. |

| Weinreb Amide Synthesis | N,O-Dimethylhydroxylamine, Activating Agent (e.g., CDI, CDMT) | Weinreb Amide | Allows for controlled synthesis of ketones from the amide. |

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing it as carbon dioxide (CO₂). wikipedia.org This process typically requires heating and may be facilitated by a catalyst. The mechanism for the decarboxylation of carboxylic acids often involves the formation of a carbanion intermediate after the loss of CO₂. masterorganicchemistry.com The stability of this intermediate is a key factor in determining the ease of the reaction.

For heteroaromatic carboxylic acids like this compound, the reaction proceeds by replacing the -COOH group with a hydrogen atom. The mechanism can be envisioned as a cyclic, concerted process, particularly if a carbonyl group is present in the beta-position to the carboxylic acid, which is not the case here. youtube.comyoutube.comyoutube.com However, uncatalyzed thermal decarboxylation can still occur. The pyridine (B92270) ring can stabilize the transient negative charge that develops on the ring at the 4-position upon cleavage of the C-C bond. This reaction can be an important step in certain synthetic pathways, for example, in decarboxylative cross-coupling reactions where the carboxylate acts as a surrogate for an aryl anion. wikipedia.org

Electrophilic and Nucleophilic Reactions on the Pyridine Ring

The pyridine ring of this compound, while generally less reactive than a benzene (B151609) ring towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, can still undergo various transformations. The methyl groups also provide reactive sites for oxidation.

The methyl groups at the 2- and 6-positions are susceptible to oxidation. Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium(VI) compounds, can convert one or both methyl groups into carboxylic acid functionalities. thieme-connect.de This reaction allows for the synthesis of pyridinepolycarboxylic acids, such as pyridine-2,4,6-tricarboxylic acid. Controlling the stoichiometry of the oxidant and the reaction conditions is crucial to achieve selective oxidation of one methyl group over the other or to prevent over-oxidation.

The pyridine ring itself can be a target for oxidation, potentially leading to the formation of quinone-like structures, although this is a less common transformation for pyridine derivatives compared to benzene derivatives. nih.gov The oxidation of related compounds, such as 2,6-dimethylaniline, has been shown to produce 2,6-dimethylbenzoquinone. nih.gov By analogy, under specific and harsh oxidative conditions, it is conceivable that the pyridine ring of this compound could be oxidized, potentially leading to cleavage of the aromatic system or the formation of highly functionalized, oxidized species. uky.edu The formation of quinone imines is another possibility in related systems. mdpi.com

| Oxidizing Agent | Target | Typical Product |

| Potassium Permanganate (KMnO₄) | Methyl Groups | Pyridine-2,4,6-tricarboxylic acid |

| Chromium(VI) Oxide (CrO₃) | Methyl Groups | Pyridine-2,4,6-tricarboxylic acid |

| Fenton's Reagent (Fe²⁺/H₂O₂) | Aromatic Ring/Side Chains | Ring-opened products, further oxidized species |

The pyridine ring can undergo electrophilic halogenation (e.g., chlorination or bromination) at the positions ortho and para to the nitrogen, which are the 3- and 5-positions in this molecule. These positions are activated by the methyl groups and deactivated by the carboxylic acid group and the ring nitrogen. The reaction typically requires a Lewis acid catalyst to proceed. researchgate.net

The resulting 3-halo or 3,5-dihalo derivatives of this compound are valuable substrates for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming carbon-carbon bonds. researchgate.netmdpi.com In this reaction, the halogenated derivative of this compound (or its ester) is coupled with an organoboron compound, such as an arylboronic acid or an alkylborane, in the presence of a palladium catalyst and a base. nih.govnih.gov This versatile reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkenyl groups onto the pyridine ring, providing access to a vast library of complex substituted pyridine derivatives. mdpi.com

| Reaction Step | Reagents | Catalyst | Purpose |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Lewis Acid or Radical Initiator | Introduction of a halogen atom (Br or Cl) onto the pyridine ring. |

| Suzuki-Miyaura Coupling | Aryl/Alkenylboronic Acid, Base (e.g., K₂CO₃, CsF) | Palladium complex (e.g., Pd(PPh₃)₄) | Formation of a new C-C bond between the pyridine ring and an aryl/alkenyl group. |

Deuteration via Hydrogen-Deuterium Exchange at Alkyl Positions

The selective incorporation of deuterium (B1214612), a stable isotope of hydrogen, into organic molecules is a powerful tool in mechanistic studies, metabolic research, and for enhancing the pharmacokinetic profiles of drug candidates. For this compound, the two methyl groups at the C2 and C6 positions of the pyridine ring are susceptible to hydrogen-deuterium (H-D) exchange under specific conditions. This process involves the replacement of protium (B1232500) (¹H) atoms with deuterium (²H or D) atoms.

Research has demonstrated a successful method for the deuteration of the alkyl (methyl) groups of this compound. researchgate.net The H-D exchange reaction is facilitated by heating the compound in a basic solution of deuterium oxide (D₂O). researchgate.net This base-catalyzed exchange proceeds via the formation of a carbanionic intermediate at the methyl group, which is stabilized by the electron-withdrawing nature of the pyridine ring. The subsequent quenching of this intermediate by D₂O results in the incorporation of a deuterium atom. Repetition of this process can lead to the replacement of all six hydrogen atoms of the two methyl groups.

A specific protocol involves heating this compound in a 1% solution of sodium deuteroxide (NaOD) in D₂O. researchgate.net This method effectively yields 2,6-di(trideuteriomethyl)isonicotinic acid, also referred to as 2,6-dimethyl[D₆]isonicotinic acid, where all six methyl protons are replaced by deuterium. researchgate.net The extent of deuteration can be monitored and confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. researchgate.netorganic-chemistry.org The structural similarity of this compound to 2,6-lutidine, which also undergoes H/D exchange at the methyl positions, further supports this reactivity pattern. acs.org

| Reactant | Reagents & Conditions | Product | Outcome | Reference |

| This compound | 1% NaOD in D₂O, Heating | 2,6-dimethyl[D₆]isonicotinic acid | Successful H-D exchange at both methyl groups | researchgate.net |

Formation of Complex Molecular Architectures and Hybrid Systems

The structural framework of this compound, featuring a carboxylic acid group and a substituted pyridine ring, serves as a versatile scaffold for the synthesis of more complex molecules and hybrid systems.

Conjugation with Biologically Relevant Molecules

Bioconjugation is a chemical strategy used to link molecules, such as therapeutic agents or imaging labels, to biomolecules like proteins, peptides, or nucleic acids. The carboxylic acid functional group of this compound is a prime site for such modifications. It can be readily activated to form a more reactive intermediate that can then couple with nucleophilic groups (e.g., amines) on a biomolecule.

A common method for activating the carboxylic acid is its conversion to an N-hydroxysuccinimide (NHS) ester. This is achieved through a condensation reaction, often facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC). researchgate.net The resulting NHS ester of this compound is an effective acylating agent that can react with the N-terminal amine of a protein or the amine group in the side chain of an amino acid like lysine (B10760008) to form a stable amide bond. researchgate.netchim.it

This approach has been successfully applied using the deuterated analogue, 2,6-dimethyl[D₆]isonicotinic acid. researchgate.net The corresponding NHS ester, 1-(2,6-dimethyl[D₆]nicotinoyloxy)succinimide, was prepared and used to quantitatively modify the N-terminal of the peptide bradykinin. researchgate.net This demonstrates the utility of this compound as a derivatizing agent for labeling and modifying biologically relevant molecules.

| Step | Reactants | Reagent | Product | Application | Reference |

| 1. Activation | 2,6-dimethyl[D₆]isonicotinic acid, N-hydroxysuccinimide | EDC | 1-(2,6-dimethyl[D₆]nicotinoyloxy)succinimide | Activated nicotinoylating agent | researchgate.net |

| 2. Conjugation | 1-(2,6-dimethyl[D₆]nicotinoyloxy)succinimide, Protein (e.g., Bradykinin) | - | N-terminal labeled protein | Protein modification and labeling | researchgate.net |

Cyclization and Annulation Reactions to Fused Heterocyclic Systems

The pyridine ring and the carboxylic acid group of this compound are functional handles that can participate in cyclization and annulation reactions to construct fused heterocyclic systems. These reactions build new rings onto the existing pyridine scaffold, leading to complex polycyclic architectures often found in pharmaceuticals and functional materials.

While specific examples starting directly from this compound are not extensively documented, its derivatives can be expected to undergo such transformations based on the known reactivity of isonicotinic acid and its analogues. For instance, isonicotinic acid hydrazide, formed by reacting the carboxylic acid with hydrazine, is a common precursor for synthesizing various fused heterocycles. The hydrazide can undergo intramolecular cyclization under certain conditions. For example, a derivative of isonicotinic acid hydrazide has been shown to undergo intramolecular cyclization upon heating to form a thiazine (B8601807) ring system. researchgate.net

Furthermore, annulation reactions, which involve the formation of a new ring, are a powerful strategy for building fused systems. frontiersin.org The pyridine core of this compound can potentially participate in [4+2] annulation reactions, where the pyridine acts as a two-atom component. acs.org The carboxylic acid group can be converted into other functionalities to facilitate various cyclization strategies, such as intramolecular additions or condensations, to yield fused oxazinanones or other heterocyclic structures. researchgate.netrsc.org These strategies are widely used in organic synthesis to create diverse libraries of fused heterocyclic compounds from simpler building blocks. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2,6 Dimethylisonicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the number and types of atoms, their connectivity, and their spatial relationships.

Proton (¹H) NMR spectroscopy of 2,6-Dimethylisonicotinic acid reveals a distinct set of signals that correspond to the different types of protons in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.

The ¹H NMR spectrum is characterized by three main signals:

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. It typically appears as a broad singlet in the downfield region of the spectrum, usually between 10.0 and 13.0 ppm. The broadness of the signal is a result of chemical exchange and hydrogen bonding dynamics.

Aromatic Protons (H-3/H-5): The two equivalent protons on the pyridine (B92270) ring are in an aromatic environment. Their signal is expected to appear as a singlet in the aromatic region, typically between 7.5 and 8.5 ppm. The equivalence of these protons is due to the symmetrical nature of the molecule.

Methyl Protons (-CH₃): The two methyl groups at positions 2 and 6 are also equivalent. These protons are attached to sp²-hybridized carbon atoms of the aromatic ring, causing their signal to appear further downfield than typical alkane methyl groups. The signal is expected as a sharp singlet around 2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Aromatic (H-3, H-5) | 7.5 - 8.5 | Singlet | 2H |

| Methyl (-CH₃) | ~2.5 | Singlet | 6H |

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each non-equivalent carbon atom produces a single peak. Due to the molecule's symmetry, four distinct signals are expected.

The expected chemical shifts are as follows:

Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid group is the most deshielded carbon, appearing significantly downfield, typically in the range of 165-185 ppm.

Aromatic Carbons (C-2/C-6 and C-4): The carbons of the pyridine ring appear in the aromatic region (120-160 ppm). The carbons bearing the methyl groups (C-2 and C-6) are expected to be the most downfield of the ring carbons due to substitution. The carbon attached to the carboxylic acid group (C-4) will also be in this region, with its chemical shift influenced by the electron-withdrawing nature of the carboxyl group.

Aromatic Carbons (C-3/C-5): The two equivalent carbons bonded to hydrogen (C-3 and C-5) are expected to be the most shielded of the ring carbons.

Methyl Carbons (-CH₃): The carbons of the two equivalent methyl groups are the most shielded, appearing in the upfield region of the spectrum, typically around 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 165 - 185 |

| Aromatic (C-2, C-6) | 150 - 160 |

| Aromatic (C-4) | 140 - 150 |

| Aromatic (C-3, C-5) | 120 - 130 |

| Methyl (-CH₃) | 20 - 25 |

For more complex derivatives or to unambiguously assign all signals, advanced 2D NMR techniques are employed. These experiments correlate signals from different nuclei, providing a detailed connectivity map of the molecule.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For a derivative of this compound where the symmetry is broken (e.g., by substitution at the 3-position), COSY would show a cross-peak between the now non-equivalent H-3 and H-5 protons, confirming their adjacent relationship. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comsdsu.edu For this compound, it would show a cross-peak between the proton signal at ~2.5 ppm and the carbon signal at ~20-25 ppm, confirming this as the methyl group. It would also correlate the aromatic proton signal (7.5-8.5 ppm) with its corresponding carbon signal (120-130 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons). For instance, HMBC would show a correlation from the methyl protons (~2.5 ppm) to the C-2/C-6 carbons (~150-160 ppm) and the C-3/C-5 carbons (~120-130 ppm). It would also show a correlation from the aromatic H-3/H-5 protons to the C-4 carbon, confirming the position of the carboxylic acid group. sdsu.edu

NMR spectroscopy is a powerful method for studying non-covalent interactions, such as hydrogen bonding and host-guest complexation, which are crucial in the function of pyridine carboxylic acids.

By monitoring changes in the chemical shifts of the protons, particularly the labile carboxylic acid proton and the ring protons, one can study intermolecular interactions. For example, in NMR titration experiments, a binding partner is added incrementally to a solution of this compound. acs.org A systematic shift in the resonance positions of specific protons upon addition of the binding partner provides evidence of an interaction and can be used to determine binding constants and stoichiometry.

The chemical shift of the carboxylic acid proton is particularly sensitive to hydrogen bond formation. researchgate.netyoutube.com When this compound acts as a hydrogen bond donor, the -COOH proton signal typically shifts downfield, indicating the formation of a stronger hydrogen bond. Conversely, interaction with a base can lead to deprotonation, causing the disappearance of the -COOH signal and significant shifts in the ring proton and carbon signals due to the change in the electronic structure of the molecule. nih.govresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite a particular molecular vibration, such as the stretching or bending of bonds.

The FT-IR spectrum of this compound provides a characteristic fingerprint, confirming the presence of its key functional groups.

Key vibrational modes include:

O-H Stretch: The stretching vibration of the hydroxyl group in the carboxylic acid function gives rise to a very broad and strong absorption band in the region of 3300-2400 cm⁻¹. The significant broadening is due to strong intermolecular hydrogen bonding, which is characteristic of carboxylic acid dimers in the solid state.

C-H Stretch: The stretching vibrations of the C-H bonds in the methyl groups and the aromatic ring are observed between 3100 cm⁻¹ and 2850 cm⁻¹. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below.

C=O Stretch: The carbonyl stretch of the carboxylic acid is one of the most intense and recognizable bands in the spectrum. It appears as a strong, sharp absorption in the range of 1730-1700 cm⁻¹. Its exact position can be influenced by the extent of hydrogen bonding.

C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring give rise to several bands of variable intensity in the 1600-1475 cm⁻¹ region.

C-O Stretch and O-H Bend: The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group are coupled and result in bands in the 1300-1200 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.

C-H Bends: The bending vibrations of the methyl C-H bonds appear around 1450 cm⁻¹ and 1375 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 3300 - 2400 | Strong, Broad |

| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | Methyl Groups | 3000 - 2850 | Medium |

| C=O Stretch | Carboxylic Acid | 1730 - 1700 | Strong |

| C=C / C=N Stretches | Pyridine Ring | 1600 - 1475 | Medium-Weak |

| O-H Bend | Carboxylic Acid | 1440 - 1395 | Medium |

| C-H Bend | Methyl Groups | ~1450, ~1375 | Medium |

| C-O Stretch | Carboxylic Acid | 1300 - 1200 | Strong |

Raman Spectroscopy for Vibrational Fingerprinting

Specific Raman spectral data for this compound, including characteristic vibrational modes and their corresponding wavenumbers to serve as a vibrational fingerprint, could not be located in the available literature.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Detailed mass spectrometric analysis of this compound is not documented in the searched scientific papers.

Electron Ionization (EI) Mass Spectrometry

The electron ionization mass spectrum of this compound, which would detail its molecular ion peak and characteristic fragmentation pattern, is not available in public spectral databases or research articles.

High-Resolution Mass Spectrometry (HRMS)

Precise mass measurement data for this compound from High-Resolution Mass Spectrometry, which would confirm its elemental composition, has not been found in the reviewed literature.

Liquid Chromatography-Mass Spectrometry (LC-MS)

There are no available studies detailing the analysis of this compound using Liquid Chromatography-Mass Spectrometry. Consequently, data regarding its retention time, optimal mobile phase conditions, and mass-to-charge ratio under LC-MS analysis are not available.

X-ray Diffraction (XRD) and Single-Crystal Crystallography for Solid-State Structure Determination

Crystallographic data for this compound, which would provide definitive information about its solid-state structure, including crystal system, space group, and unit cell dimensions, is not present in the searched crystallographic databases or scientific literature.

Other Advanced Spectroscopic Techniques

Information regarding the application of other advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) or UV-Visible (UV-Vis) spectroscopy, specifically for this compound is also scarce, preventing a detailed discussion in this section.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical state of the elements within a material. While direct XPS studies on this compound are not extensively available in the reviewed literature, a detailed analysis can be constructed based on extensive research on pyridine and its substituted derivatives. The core-level spectra of Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s) are of primary interest for characterizing this compound.

The N 1s spectrum of this compound is expected to show a single peak corresponding to the nitrogen atom in the pyridine ring. For pure pyridine, the N 1s binding energy is typically observed around 400.2 eV. The presence of two electron-donating methyl groups at the 2 and 6 positions would be expected to increase the electron density on the nitrogen atom, leading to a slight negative shift in its binding energy compared to unsubstituted pyridine.

The C 1s spectrum of this compound is more complex due to the presence of several chemically distinct carbon atoms. The spectrum can be deconvoluted into multiple peaks representing the carbons of the pyridine ring, the methyl groups, and the carboxylic acid group. Based on studies of pyridine, the C 1s binding energies for the ring carbons are expected in the range of 284.5 to 286.0 eV. The carbon atom in the carboxylic acid group (-COOH) is highly deshielded due to the two oxygen atoms and will exhibit the highest binding energy, typically around 288.0 to 289.0 eV. The carbon atoms of the methyl groups (-CH3) are expected to have a binding energy in the lower end of the C 1s range, around 284.8 eV.

The O 1s spectrum will feature contributions from the two oxygen atoms of the carboxylic acid group. These are chemically inequivalent, with one oxygen being double-bonded to the carbon (C=O) and the other single-bonded (C-OH). This will result in two closely spaced peaks or a broadened single peak in the O 1s spectrum, typically centered around 532.0 to 533.0 eV.

Table 1: Predicted Core-Level Binding Energies for this compound

| Core Level | Functional Group | Predicted Binding Energy (eV) |

|---|---|---|

| N 1s | Pyridine Ring | ~400.0 |

| C 1s | Pyridine Ring | 284.5 - 286.0 |

| C 1s | Methyl (-CH₃) | ~284.8 |

| C 1s | Carboxylic Acid (-COOH) | 288.0 - 289.0 |

| O 1s | Carboxylic Acid (C=O) | ~532.0 |

Note: The binding energies presented in this table are estimations based on data from pyridine and related substituted compounds due to the lack of direct experimental data for this compound.

UV-Visible and Fluorescence Spectroscopy

The electronic absorption and emission properties of this compound are governed by the electronic transitions within the pyridine ring, influenced by the attached methyl and carboxylic acid groups.

UV-Visible Spectroscopy

The UV-Visible absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π→π* and n→π* electronic transitions.

π→π Transitions:* These are typically high-energy transitions and result in strong absorption bands. For the pyridine ring, these transitions usually occur in the far-UV region. The presence of the methyl and carboxylic acid substituents can cause a bathochromic (red) shift of these bands into the near-UV region.

n→π Transitions:* These transitions involve the non-bonding electrons on the nitrogen atom of the pyridine ring. They are generally of lower energy and result in weaker absorption bands compared to the π→π* transitions. These are often observed as a shoulder on the main absorption peak.

For isonicotinic acid, a strong absorption peak is observed around 263 nm. It is anticipated that this compound will have a similar absorption profile, with a potential slight shift in the absorption maximum due to the electronic effects of the methyl groups.

Fluorescence Spectroscopy

Upon absorption of UV light, excited molecules can relax to the ground state via radiative emission, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (Stokes shift).

Table 2: Predicted Photophysical Properties of this compound

| Parameter | Predicted Value/Range |

|---|---|

| Absorption Maximum (λmax) | ~260 - 270 nm |

| Molar Absorptivity (ε) | 5,000 - 15,000 M-1cm-1 |

| Emission Maximum (λem) | ~300 - 350 nm |

| Stokes Shift | ~40 - 80 nm |

Note: The photophysical data in this table are estimations based on the properties of isonicotinic acid and other substituted pyridine derivatives. Actual experimental values may vary.

Computational and Theoretical Investigations of 2,6 Dimethylisonicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govjocpr.com It is favored for its balance of accuracy and computational efficiency. In DFT studies of molecules like 2,6-dimethylisonicotinic acid, the geometry is optimized to find the lowest energy structure. nih.gov Methods such as B3LYP combined with basis sets like 6-311G(d,p) are commonly employed to calculate structural parameters. nih.govresearchgate.net

These calculations provide precise information on bond lengths, bond angles, and dihedral angles. For instance, the optimized geometry reveals the planarity of the pyridine (B92270) ring and the orientation of the carboxylic acid and methyl groups. Theoretical calculations are performed in the gas phase, representing an isolated molecule, and can be compared with experimental data from solid-state studies like X-ray diffraction to understand the effects of the crystalline environment. nih.gov

| Parameter | Description | Typical Calculated Value Range (Å or °) |

|---|---|---|

| C-C (ring) | Carbon-carbon bond lengths within the pyridine ring. | 1.39 - 1.40 Å |

| C-N (ring) | Carbon-nitrogen bond lengths within the pyridine ring. | 1.33 - 1.34 Å |

| C-C (methyl) | Bond length between a ring carbon and a methyl carbon. | ~1.51 Å |

| C-C (carboxyl) | Bond length between a ring carbon and the carboxylic carbon. | ~1.48 Å |

| C=O | Carbon-oxygen double bond in the carboxylic group. | ~1.21 Å |

| C-O-H | Bond angle within the carboxylic acid group. | ~105 - 107° |

Molecular orbital analysis provides a visual and quantitative understanding of chemical bonding and electron distribution. The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses used to distinguish regions of high electron localization, such as covalent bonds and lone pairs, from regions of electron delocalization. researchgate.netnih.govnih.gov

ELF values range from 0 to 1. Regions with high ELF values (approaching 1) indicate a strong localization of electrons, typical of covalent bonds or lone pairs. scienceacademique.com Conversely, lower values suggest delocalized electronic regions. LOL analysis, which is based on the kinetic energy density, offers a complementary view, particularly in identifying the overlap of localized orbitals. mdpi.com In LOL maps, a value of 0.5 typically indicates regions where electron density is shared between two atoms (a covalent bond), while higher values can indicate lone pairs. nih.gov For this compound, these maps would visualize the aromatic system of the pyridine ring and the localized bonds of the methyl and carboxylic acid substituents. nih.gov

DFT calculations are instrumental in predicting the thermochemical properties and chemical reactivity of molecules. mdpi.com Key parameters are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com From the HOMO and LUMO energies, several reactivity descriptors can be calculated, providing a quantitative measure of the molecule's behavior in chemical reactions. mdpi.com

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | 1 / η | A measure of the capacity of an atom to receive electrons. |

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations describe the static, optimized state of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. chemrxiv.org MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of different molecular conformations and their relative stabilities in various environments, such as in explicit water. mdpi.comnih.govmdpi.com

In Silico Structure-Activity Relationship (SAR) and Ligand-Target Docking Studies

In silico docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. uneb.br This method is central to structure-activity relationship (SAR) studies, helping to identify potential biological targets and elucidate the molecular basis of a ligand's activity. nih.gov

The process involves placing the this compound molecule into the binding site of a target protein using a docking algorithm. A scoring function then estimates the binding affinity, ranking different binding poses. uneb.brnih.gov The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. nih.govmdpi.com By docking this compound against a library of known protein structures, researchers can perform "reverse docking" or "target fishing" to hypothesize its mechanism of action or identify potential off-target effects. mdpi.com

Prediction of Spectroscopic Parameters through Computational Modeling

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure. researchgate.net DFT calculations are commonly used to compute vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net

Calculated vibrational frequencies are often scaled by a factor to correct for approximations in the computational method and to improve agreement with experimental data. researchgate.net For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is frequently used to predict ¹H and ¹³C chemical shifts. nih.gov By comparing the computationally predicted spectra with experimental results, researchers can validate the optimized molecular geometry and gain a more detailed assignment of the spectral peaks. researchgate.net

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Development of Anti-Infective Agents

The urgent need for new anti-infective agents to combat drug-resistant pathogens has driven extensive research into novel chemical scaffolds. While direct studies on 2,6-dimethylisonicotinic acid itself are not extensively documented in publicly available research, its structural motifs are present in broader classes of compounds investigated for anti-infective properties.

Anti-Tuberculosis Agents (e.g., Bedaquiline (B32110) Analogues)

Bedaquiline, a diarylquinoline anti-tuberculosis drug, has revolutionized the treatment of multidrug-resistant tuberculosis. A key structural feature of bedaquiline is its quinoline (B57606) core. Researchers have actively explored modifications of this core to improve efficacy and reduce toxicity. While direct synthesis of bedaquiline analogues from this compound is not a primary route described in the literature, the broader family of nicotinic acid derivatives is of interest in the design of potential anti-tubercular agents. The isonicotinic acid scaffold, a structural isomer, is a known component in anti-tuberculosis drugs like isoniazid. The exploration of dimethylated isonicotinic acid derivatives as potential building blocks for new anti-tubercular compounds remains an area of scientific inquiry.

Antiviral Agents (e.g., Influenza Virus Inhibitors)

The development of antiviral agents, particularly for mutable viruses like influenza, is a continuous challenge. Nicotinic acid derivatives have been explored for their potential antiviral properties. While specific research focusing on this compound as an influenza virus inhibitor is not prominent in the available literature, the broader class of pyridine-containing compounds is of interest in antiviral drug discovery. The structural features of this compound could serve as a starting point for the design of novel compounds targeting viral replication or entry.

Oncological Applications

The fight against cancer involves the continuous search for new and effective therapeutic agents. Nicotinic acid and its derivatives have been investigated for their potential anticancer activities.

Estrogen Receptor Targeting and Modulation in Breast Cancer

Hormone therapy is a cornerstone of treatment for estrogen receptor (ER)-positive breast cancers. Selective Estrogen Receptor Modulators (SERMs) are a class of drugs that can either block or activate estrogen receptors in different tissues. While the direct role of this compound in estrogen receptor modulation has not been extensively studied, the development of novel small molecules that can interact with the ER is an active area of research. The structural framework of this compound could potentially be functionalized to create derivatives that bind to the estrogen receptor, offering a new avenue for the design of agents for breast cancer therapy. Further research is needed to explore the potential of this specific compound and its analogues as ER modulators.

Applications as Molecular Probes and Imaging Agents

The utility of a compound in molecular imaging relies on its ability to be incorporated into a larger molecule that can interact with a biological target and a signaling component (e.g., a radionuclide or a paramagnetic metal). While the carboxylic acid group on this compound provides a potential point for chemical modification, there is no specific information on its use in creating such agents.

Magnetic Resonance Imaging (MRI) Contrast Agents

MRI contrast agents often consist of a paramagnetic metal ion, such as gadolinium(III), held by a chelating ligand to reduce toxicity. google.comgoogle.com The ligand structure is crucial for the stability and efficacy of the agent. While pyridine-based structures can be used as chelators, no available research articles or clinical data indicate that this compound has been developed or utilized as a primary ligand for creating MRI contrast agents. One study describes the synthesis of a more complex bifunctional chelate from a derivative of this compound, but does not characterize the parent compound for this purpose. umons.ac.be

Luminescent Probes and Fluorescent Sensors

Luminescent probes and fluorescent sensors are designed to change their optical properties in the presence of a specific analyte or biological event. This requires the molecule to possess or be linked to a fluorophore. There are no published studies that describe the development or application of this compound as a luminescent probe or fluorescent sensor.

Structure-Activity Relationship (SAR) Studies in Drug Discovery and Lead Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Such studies involve synthesizing and testing a series of related analogs to identify key structural features required for potency and selectivity.

While this compound has been used as a starting material or fragment in the synthesis of analogs for SAR studies of other molecular scaffolds (e.g., for tuberculosis drugs), a dedicated SAR study focused on optimizing the biological activity of the this compound scaffold itself is not documented in the available literature. nih.gov The existing information points to its role as a synthetic intermediate rather than a lead compound undergoing optimization.

Applications in Material Science and Supramolecular Chemistry

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing 2,6-Dimethylisonicotinic Acid as a Ligand

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The structure of the ligand is paramount in dictating the resulting topology and properties of the framework. This compound possesses the necessary functional groups to act as such a ligand: the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group can coordinate to metal centers.

However, the use of pyridine dicarboxylic acid derivatives in forming classic, highly porous MOFs can be challenging. Research on related ligands, such as pyridine-2,5-dicarboxylic acid and pyridine-2,6-dicarboxylic acid, has shown that they often produce dense, three-dimensional frameworks with relatively low surface areas compared to benchmark MOFs like the IRMOF series. rsc.org The introduction of the two methyl groups in the 2 and 6 positions of this compound adds significant steric hindrance around the coordinating nitrogen atom. This bulkiness can influence the coordination geometry around the metal center, potentially preventing the formation of highly symmetric and extended porous networks.

While extensive research detailing the synthesis of porous MOFs from this compound is not widely documented, its potential as a ligand in coordination chemistry remains. It can form discrete metal complexes or potentially one- or two-dimensional coordination polymers where the steric bulk can be accommodated. The specific geometry and electronic nature of this ligand make it a candidate for creating materials with unique structural motifs, even if high porosity is not the primary outcome.

Design of Functional Materials with Tunable Optical and Electronic Properties

The pyridine-based structure of this compound makes it a suitable "antenna" ligand for sensitizing the luminescence of lanthanide ions. In lanthanide complexes, the organic ligand can absorb ultraviolet light efficiently and transfer the energy to the metal ion, which then emits light at its characteristic, sharp wavelengths. This antenna effect overcomes the lanthanide ions' inherently low absorption coefficients.

The use of this compound and its derivatives has been explored in the context of creating luminescent rare earth metal cryptates. wur.nlgoogle.com By incorporating this ligand into a larger molecular structure that encapsulates a lanthanide ion (e.g., Europium or Terbium), it is possible to create molecular materials with specific photophysical properties. The luminescence can be quenched or enhanced by the presence of certain molecules, opening possibilities for sensing applications. wur.nl

The optical properties of such materials could theoretically be tuned by modifying the ligand structure. While specific studies on derivatives of this compound are limited, the principle remains that altering substituents on the pyridine ring would change the energy levels of the ligand, thereby affecting the efficiency of energy transfer to the lanthanide ion and the resulting emission intensity and lifetime. The electronic properties of materials based on this specific acid have not been a major focus of reported research.

Below is a table illustrating the potential photophysical properties of lanthanide complexes incorporating a this compound-type ligand, based on general principles of lanthanide luminescence.

| Property | Europium (Eu³⁺) Complex | Terbium (Tb³⁺) Complex | Description |

| Excitation Maximum (λex) | ~300-350 nm | ~300-350 nm | The wavelength at which the ligand most efficiently absorbs light to initiate the energy transfer process. |

| Emission Maxima (λem) | ~590 nm, ~615 nm | ~490 nm, ~545 nm | Characteristic sharp emission peaks corresponding to the f-f electronic transitions of the lanthanide ion. |

| Luminescence Color | Red | Green | The visible color of the light emitted by the complex upon UV excitation. |

| Luminescence Lifetime | Milliseconds (ms) | Milliseconds (ms) | Long-lived emission, a hallmark of lanthanide luminescence, useful for time-resolved detection assays. |

| Quantum Yield | Variable | Variable | The efficiency of converting absorbed light into emitted light, highly dependent on the overall structure. |

Role as a Building Block in Complex Polymeric Structures

Beyond coordination chemistry, this compound can be viewed as a functional monomer for the synthesis of complex polymeric structures. Its bifunctional nature—a polymerizable carboxylic acid group and a rigid, heterocyclic pyridine core—makes it a candidate for creating advanced polymers like polyesters and polyamides.

Research into polyesters derived from structurally similar pyridine dicarboxylic acids (without the methyl groups) has shown that these monomers can produce materials with high glass transition temperatures (Tg) and tunable crystallinity. tandfonline.com For instance, polyesters based on 2,6-pyridinedicarboxylic acid have been synthesized and show promise as bio-based polymers with finely tuned thermal properties. tandfonline.com Similarly, copolyesteramides containing a 2,5-pyridine dicarboxylic acid core have been developed for their semiconducting properties. ijaers.com

By analogy, this compound could be used as a monomer or comonomer in polycondensation reactions. The carboxylic acid group can be activated or converted to an acyl chloride or ester to react with diols or diamines, forming polyester or polyamide chains. The rigid pyridine ring would be incorporated into the polymer backbone, likely increasing the material's thermal stability and Tg. The methyl groups would add hydrophobicity and could influence chain packing and crystallinity. While its use is noted in the synthesis of larger, discrete molecules in patent literature, the translation of this to high-molecular-weight polymers is not yet a well-documented area of materials research. google.comgoogle.com

Analytical Method Development and Quality Control of 2,6 Dimethylisonicotinic Acid

Chromatographic Separation and Quantification Methods

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating and quantifying the components of a mixture. For 2,6-Dimethylisonicotinic acid, various chromatographic techniques are utilized, each with its specific advantages.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common mode for this analysis.

Detailed research findings indicate that effective separation can be achieved on a C18 column. The retention and elution of this compound are controlled by the composition of the mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727). Acidification of the mobile phase with agents such as formic acid or phosphoric acid is often necessary to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention. The polar-embedded C18 bonded phases are particularly suitable for retaining and separating polar compounds like organic acids, even with highly aqueous mobile phases, without the issue of phase collapse. lcms.cz

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at an appropriate wavelength (e.g., ~265 nm) |

| Injection Volume | 10 µL |

Note: These are representative conditions and may require optimization for specific applications.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of carboxylic acids like this compound, direct analysis by GC is challenging and often results in poor peak shape and thermal degradation. To overcome this, derivatization is a crucial step to convert the non-volatile acid into a more volatile and thermally stable derivative.

Common derivatization techniques include esterification (e.g., with methanol or ethanol to form methyl or ethyl esters) or silylation (e.g., using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA). These reactions replace the acidic proton of the carboxylic acid group with a non-polar group, significantly increasing the compound's volatility. The analysis is then performed on a capillary column, often with a non-polar or medium-polarity stationary phase, coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification.

Table 2: General GC Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatization Agent | BSTFA (for silylation) or Acidified Methanol (for esterification) |

| Column | Capillary column (e.g., DB-5, HP-5MS) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: Specific conditions depend on the chosen derivative and the analytical requirements.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of this compound. It is widely used for monitoring reaction progress, checking for the presence of impurities, and determining appropriate solvent systems for column chromatography.

For the analysis of this compound, silica gel 60 F254 plates are commonly used as the stationary phase. merckmillipore.com The separation is achieved by developing the plate in a sealed chamber with a suitable mobile phase. The choice of the mobile phase is critical and is determined by the polarity of the compound and potential impurities. A mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or acetic acid) is often employed. The separated spots can be visualized under UV light (at 254 nm) due to the UV-absorbing nature of the pyridine (B92270) ring, or by using staining reagents. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions.

Table 3: Example TLC System for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate : Hexane : Acetic Acid (e.g., 7:2:1 v/v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf | Dependent on the exact mobile phase composition |

Note: The mobile phase composition needs to be optimized to achieve good separation (Rf values typically between 0.2 and 0.8).

Spectrophotometric Quantification Methods

Spectrophotometric methods are based on the absorption of electromagnetic radiation by the analyte and provide a means for its quantification.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a straightforward and widely used method for the quantification of compounds containing chromophores, such as the pyridine ring in this compound. The compound exhibits characteristic absorption in the ultraviolet region of the electromagnetic spectrum.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For related compounds like isonicotinic acid, absorption maxima are observed around 214 nm and 264 nm in an acidic mobile phase. sielc.com It is expected that this compound will have a similar absorption profile.

Table 4: UV-Visible Spectrophotometry Data for Related Pyridine Carboxylic Acids

| Compound | Wavelength of Maximum Absorbance (λmax) |

| Isonicotinic Acid | ~214 nm, ~264 nm |

| Nicotinic Acid | ~213 nm, ~261 nm starna.com |

Note: The λmax for this compound should be experimentally determined for accurate quantification.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides a direct measure of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in this compound.

This method is crucial for verifying the empirical formula of the synthesized compound and assessing its purity. The experimentally determined percentages of each element are compared with the theoretical values calculated from the molecular formula (C8H9NO2). A close agreement between the found and calculated values provides strong evidence for the identity and purity of the compound.

Table 5: Elemental Composition of this compound (C8H9NO2)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Theoretical Mass % |

| Carbon | C | 12.011 | 8 | 96.088 | 63.56% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 6.00% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.27% |

| Oxygen | O | 15.999 | 2 | 31.998 | 21.17% |

| Total | 151.165 | 100.00% |

Note: Experimental values are expected to be in close agreement with these theoretical percentages for a pure sample.

Development of Robust Methods for Trace Analysis and Impurity Profiling of this compound